molecular formula C22H17N5S B10786549 N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine

N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine

Cat. No.: B10786549
M. Wt: 383.5 g/mol
InChI Key: XXOXSVINRAKDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a thiazole ring and a phenyl ring bearing a methylpyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine typically involves multi-step organic synthesis techniques. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Ring with Methylpyrazole: The phenyl ring substituted with a methylpyrazole group can be synthesized separately and then coupled to the quinoline-thiazole intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine, which are well-known for their antimalarial properties.

    Thiazole-containing compounds: Similar compounds include thiazole-based antibiotics like penicillin and thiazole-containing dyes used in various industrial applications.

Uniqueness

What sets this compound apart is its unique combination of a quinoline core with both a thiazole ring and a methylpyrazole-substituted phenyl ring. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N5S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine

InChI

InChI=1S/C22H17N5S/c1-27-11-8-19(26-27)15-3-2-4-17(13-15)25-20-7-9-23-21-14-16(5-6-18(20)21)22-24-10-12-28-22/h2-14H,1H3,(H,23,25)

InChI Key

XXOXSVINRAKDIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)NC3=C4C=CC(=CC4=NC=C3)C5=NC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.